BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2,4-Dichloro-5-
methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-5-methoxyaniline

Cat. No.: B1301479

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dichloro-5-methoxyaniline (CAS No. 98446-49-2), a key intermediate in pharmaceutical
synthesis. The document is intended for researchers, scientists, and professionals in drug
development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,4-Dichloro-5-
methoxyaniline.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
7.23 Singlet 1H Ar-H
6.58 Singlet 1H Ar-H
5.13 Broad Singlet 2H -NH:z
3.76 Singlet 3H -OCHs
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Solvent: DMSO-ds, Frequency: 400 MHz

L] 13 H

Chemical Shift (8) ppm Assighment

Data not available in the searched literature

Note: Experimentally determined 13C NMR data for 2,4-Dichloro-5-methoxyaniline could not
be located in the publicly available literature at the time of this report.

Table 3: IR SpectroscopicData

Wavenumber (cm~12) Intensity Assignment

Data not available in the

searched literature

Note: Specific, experimentally determined IR absorption peaks for 2,4-Dichloro-5-
methoxyaniline were not available in the searched literature. General expected absorptions
for a substituted aniline of this nature would include N-H stretching (around 3300-3500 cm™1),
C-H aromatic stretching (>3000 cm~1), C-N stretching (around 1250-1350 cm~1), and C-O
stretching (around 1000-1300 cm™1).

Table 4: Mass Spectrometry Data

m/z Relative Abundance (%) Assignment

191 100 [M]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H NMR spectra for the structural elucidation of 2,4-Dichloro-5-
methoxyaniline.

Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:

o Approximately 5-10 mg of 2,4-Dichloro-5-methoxyaniline was accurately weighed and
dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

e The solution was transferred to a standard 5 mm NMR tube.

o The sample was vortexed to ensure homogeneity.

Data Acquisition:

e The NMR spectrometer was tuned and shimmed for the DMSO-ds solvent.
o A standard one-dimensional proton NMR experiment was performed.

o Key parameters included a sufficient number of scans to achieve a good signal-to-noise
ratio, a spectral width covering the expected chemical shift range for aromatic compounds,
and a relaxation delay of at least 1 second.

Data Processing:

The resulting Free Induction Decay (FID) was Fourier transformed.

Phase and baseline corrections were applied to the spectrum.

Chemical shifts were referenced to the residual solvent peak of DMSO-ds (0 2.50 ppm).

Integration of the signals was performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,4-Dichloro-5-methoxyaniline.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27
FT-IR.[1]

Sample Preparation (Attenuated Total Reflectance - ATR):

e The ATR crystal was cleaned with a suitable solvent (e.g., isopropanol) and a background
spectrum was collected.

o A small amount of solid 2,4-Dichloro-5-methoxyaniline was placed directly onto the ATR
crystal.

e Apressure arm was applied to ensure good contact between the sample and the crystal.
Data Acquisition:

o The sample was scanned over the mid-IR range (typically 4000-400 cm~1).

e Multiple scans were co-added to improve the signal-to-noise ratio.

Data Processing:

e The resulting spectrum was baseline corrected.

e Peak positions (in wavenumbers, cm~1) and their relative intensities were identified.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,4-Dichloro-5-
methoxyaniline.

Instrumentation: A mass spectrometer equipped with an Electron lonization (EI) source.
Sample Introduction:

» Adilute solution of 2,4-Dichloro-5-methoxyaniline in a volatile organic solvent (e.g.,
methanol or dichloromethane) was prepared.

e The sample was introduced into the ion source, often via a direct insertion probe or through
a gas chromatograph (GC-MS).
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Data Acquisition:
e The sample was ionized using a standard electron energy of 70 eV.

e The mass analyzer scanned a mass-to-charge (m/z) range appropriate for the expected
molecular weight (e.g., m/z 50-300).

Data Processing:
e The resulting mass spectrum was plotted as relative abundance versus m/z.
e The molecular ion peak ([M]*) was identified.[2]

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2,4-Dichloro-5-methoxyaniline.
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Caption: Workflow for the spectroscopic characterization of 2,4-Dichloro-5-methoxyaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dichloro-5-methoxyaniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301479#spectroscopic-data-of-2-4-dichloro-5-
methoxyaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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